molecular formula C11H14N2S B15054179 N,N-Diethylbenzo[d]isothiazol-3-amine CAS No. 22961-84-8

N,N-Diethylbenzo[d]isothiazol-3-amine

Katalognummer: B15054179
CAS-Nummer: 22961-84-8
Molekulargewicht: 206.31 g/mol
InChI-Schlüssel: TVKLAMQDPUVOLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethylbenzo[d]isothiazol-3-amine is an organic compound with the molecular formula C11H14N2S. It belongs to the class of isothiazoles, which are five-membered heterocyclic compounds containing both nitrogen and sulfur atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylbenzo[d]isothiazol-3-amine typically involves the reaction of benzo[d]isothiazol-3-amine with diethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethylbenzo[d]isothiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce different amine derivatives .

Wissenschaftliche Forschungsanwendungen

N,N-Diethylbenzo[d]isothiazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N,N-Diethylbenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N,N-Diethylbenzo[d]isothiazol-3-amine include other isothiazole derivatives such as:

Uniqueness

This compound is unique due to its specific diethylamine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other isothiazole derivatives may not be as effective .

Eigenschaften

CAS-Nummer

22961-84-8

Molekularformel

C11H14N2S

Molekulargewicht

206.31 g/mol

IUPAC-Name

N,N-diethyl-1,2-benzothiazol-3-amine

InChI

InChI=1S/C11H14N2S/c1-3-13(4-2)11-9-7-5-6-8-10(9)14-12-11/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

TVKLAMQDPUVOLS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=NSC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.